molecular formula C11H11ClN2O3S B5070699 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B5070699
M. Wt: 286.74 g/mol
InChI Key: HCZAVVHZSLJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as Cefotaxime, is a third-generation cephalosporin antibiotic used for the treatment of bacterial infections. It is a broad-spectrum antibiotic that is effective against both gram-negative and gram-positive bacteria. Cefotaxime was first synthesized in 1978 and has since become an important tool in the fight against bacterial infections.

Mechanism of Action

4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, causing the inhibition of peptidoglycan synthesis. This leads to the disruption of the bacterial cell wall, causing the bacteria to die.
Biochemical and Physiological Effects:
4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been shown to have a high degree of bioavailability and is rapidly absorbed into the bloodstream. It has a half-life of approximately 1 hour and is primarily excreted in the urine. 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been shown to be effective against a wide range of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying the effects of antibiotics on bacterial growth and the development of antibiotic resistance. However, one limitation of using 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is that it can be expensive and may not be readily available in all labs.

Future Directions

There are several future directions for research on 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the use of 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in combination with other antibiotics to enhance their effectiveness. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid to optimize its use in clinical settings.
Conclusion:
In summary, 4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a third-generation cephalosporin antibiotic that is effective against a wide range of bacteria. It has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. While it has several advantages for use in lab experiments, there are also limitations to its use. Further research is needed to optimize its use in clinical settings and to develop new antibiotics to combat antibiotic-resistant bacteria.

Synthesis Methods

4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is synthesized through a multistep process that involves the reaction of 7-aminocephalosporanic acid with various reagents. The synthesis process is complex and involves several steps that require careful control of reaction conditions. The final product is a white to yellow crystalline powder that is soluble in water.

Scientific Research Applications

4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been used to study the mechanism of action of antibiotics, the development of antibiotic resistance, and the treatment of bacterial infections in animal models.

properties

IUPAC Name

4-chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(11(16)17)8(3-6)10(15)14-9-4-13-5-18-9/h1,4-5,7-8H,2-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZAVVHZSLJLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=CN=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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